Loratadine-d4
Description
Significance of Deuterium (B1214612) in Drug Discovery and Development
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron in its nucleus, effectively doubling its mass compared to protium (B1232500) (¹H). humanjournals.com This seemingly subtle atomic alteration can induce profound changes in a molecule's physicochemical and biological behavior, a phenomenon leveraged by medicinal chemists to enhance drug performance. nih.govnih.gov The process of replacing hydrogen with deuterium is known as deuteration. unibestpharm.com This modification has the potential to improve a drug's pharmacokinetic profile, safety, and efficacy. nih.govnih.gov The first deuterated drug approved by the U.S. Food and Drug Administration (FDA) was deutetrabenazine in 2017, followed by deucravacitinib (B606291) in 2022, marking key milestones in the field. nih.govnih.govdoi.org
The fundamental principle behind the utility of deuteration lies in the "Kinetic Isotope Effect" (KIE). assumption.edu The bond between a carbon and a deuterium atom (C-D) is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength means that more energy is required to break a C-D bond compared to a C-H bond.
This difference in bond energy makes the C-D bond more resistant to chemical or enzymatic cleavage. humanjournals.cominformaticsjournals.co.in Consequently, if the cleavage of a specific C-H bond is a rate-determining step in a chemical reaction or a metabolic pathway, substituting that hydrogen with deuterium can significantly slow down the reaction rate. assumption.eduinformaticsjournals.co.in This is quantified by the deuterium kinetic isotope effect (DKIE), expressed as the ratio of the rate constants (kH/kD). nih.gov Typical DKIE values range from 1 to 7, indicating a substantial reduction in the reaction rate at the deuterated site. humanjournals.com This enhanced stability can protect the drug molecule from degradation. nih.gov
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Significance |
|---|---|---|---|
| Relative Mass of Isotope | ~1 amu | ~2 amu | Deuterium is twice as heavy as protium. |
| Bond Strength | Weaker | Stronger (by ~1.2-1.5 kcal/mol) nih.gov | Requires more energy to break the C-D bond. |
| Vibrational Frequency | Higher | Lower | Contributes to a lower zero-point energy for the C-D bond. |
| Reaction Rate (Cleavage) | Faster | Slower | This is the basis of the Deuterium Kinetic Isotope Effect (DKIE). nih.gov |
The kinetic isotope effect is strategically applied to improve a drug's pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug. assumption.edu Many drugs are broken down in the liver by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of C-H bonds. humanjournals.comjuniperpublishers.com By selectively replacing hydrogen atoms at these metabolic "soft spots" with deuterium, the rate of metabolism can be reduced. nih.govjuniperpublishers.com
This can lead to several clinical benefits:
Improved Metabolic Stability: A slower metabolism increases the drug's biological half-life, meaning it stays in the body longer in its active form. informaticsjournals.co.injuniperpublishers.comijeat.org
Enhanced Systemic Exposure: Slower clearance can lead to higher and more sustained plasma concentrations of the drug. juniperpublishers.com
Reduced Dosing Frequency: With a longer half-life, patients may not need to take the drug as often, improving convenience and adherence. informaticsjournals.co.in
Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the formation of toxic or inactive metabolites, potentially improving the drug's safety profile. unibestpharm.comjuniperpublishers.com
Stable isotope-labeled compounds are also indispensable tools in pharmacokinetic studies, particularly in mass spectrometry-based bioanalysis. medchemexpress.com A deuterated version of a drug is often used as an internal standard for quantifying the non-deuterated drug in biological samples like blood or plasma. caymanchem.com Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects, but is easily distinguished by its higher mass, leading to highly accurate and precise measurements.
Properties
CAS No. |
381727-27-1 |
|---|---|
Molecular Formula |
C22H19D4ClN2O2 |
Molecular Weight |
386.91 |
Purity |
98% by HPLC; 98% atom D |
Related CAS |
79794-75-5 (unlabelled) |
Synonyms |
4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d5, Ethyl Ester |
tag |
Loratadine |
Origin of Product |
United States |
Synthetic Methodologies for Loratadine D4
Strategic Deuterium (B1214612) Incorporation
The synthesis of Loratadine-d4 involves the precise placement of four deuterium atoms, typically on the piperidine (B6355638) ring. synzeal.com This specific labeling is crucial for its function as an internal standard, ensuring that the label is retained during metabolic processes. criver.com
Site-Selective Deuteration Approaches for Piperidine Ring
The primary strategy for introducing deuterium into the Loratadine (B1675096) structure is through the synthesis of a deuterated piperidine intermediate. This is often achieved via catalytic hydrogen-deuterium (H-D) exchange on a suitable piperidine derivative. Common methods include:
Catalytic H-D Exchange: This method utilizes a catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O). mdpi.com The reaction conditions, including temperature and pressure, are optimized to facilitate the exchange of hydrogen atoms for deuterium at specific positions on the piperidine ring.
Use of Deuterated Starting Materials: An alternative approach involves the use of pre-deuterated building blocks. For instance, a tetradeutero-piperidine derivative can be synthesized and subsequently incorporated into the Loratadine backbone.
The deuterated piperidine intermediate is then coupled with the benzocycloheptapyridine moiety of Loratadine through nucleophilic substitution or condensation reactions to yield the final this compound product.
Isotopic Purity and Enrichment Considerations in Synthesis
Achieving high isotopic purity and enrichment is paramount for the utility of this compound as an internal standard. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms, while isotopic enrichment signifies the abundance of the deuterated compound relative to its non-deuterated counterpart.
Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the location and extent of deuterium incorporation. criver.comnih.gov For this compound, the goal is to achieve an isotopic incorporation of ≥99% deuterium at the specified positions on the piperidine ring. Purification methods like recrystallization are often necessary to remove any remaining non-deuterated impurities.
| Parameter | Specification | Analytical Method |
| Isotopic Incorporation | ≥99% deuterium at positions 2,2,6,6 of the piperidine ring | LC-MS, ²H NMR |
| Chemical Purity | >95% | HPLC |
| Isotopic Enrichment Factor | >6600 | Mass Spectrometry |
Comparison with Classical Loratadine Synthesis Routes in an Academic Context
The synthesis of Loratadine itself has several established routes, often starting from materials like 2-cyano-3-methylpyridine (B185307) or 8-chloro-5,6-dihydro-11H-benzo researchgate.netdrpress.orgcyclohepta[1,2-b]pyridin-11-one. google.com These classical routes typically involve multi-step processes including Ritter reactions, Grignard reactions, and Wittig reactions. google.comdrpress.org
Efficiency and Scalability of Deuterium Labeling Processes
Flow synthesis systems are being explored as a more efficient and scalable method for producing deuterated compounds. bionauts.jp These systems offer advantages such as continuous processing, precise control over reaction conditions, and potentially lower production costs. bionauts.jp
| Synthesis Approach | Key Features | Efficiency/Scalability Considerations |
| Classical Batch Synthesis | Multi-step reactions (e.g., Ritter, Grignard, Wittig). google.comdrpress.org | Can be complex and may have longer production cycles and higher costs. drpress.org |
| Deuterium Labeling (Batch) | Introduction of deuterium via H-D exchange or deuterated starting materials. | Adds complexity and cost; requires specialized analytical verification. nih.gov |
| Flow Synthesis | Continuous processing at ambient pressure and temperature. bionauts.jp | Offers potential for higher efficiency, lower environmental impact, and easier scalability. bionauts.jp |
Theoretical Environmental and Economic Aspects of Deuterated Synthesis Pathways
From a theoretical standpoint, the synthesis of deuterated compounds like this compound presents both environmental and economic considerations.
Environmental Aspects:
The use of heavy water (D₂O) as a deuterium source is generally considered environmentally benign. bionauts.jp
Modern methods, such as those employing in situ generation of deuterium gas from D₂O and aluminum, produce non-toxic byproducts like aluminum oxide. mdpi.com
Flow synthesis methods can further reduce environmental impact by minimizing waste and energy consumption. bionauts.jp
Economic Aspects:
The primary economic challenge is the higher cost of deuterated starting materials and reagents compared to their non-deuterated counterparts. nih.gov
However, the development of more efficient and scalable synthesis routes, such as flow chemistry, has the potential to make the production of deuterated compounds more economically viable. bionauts.jp
Advanced Analytical Characterization of Loratadine D4
Mass Spectrometric Techniques for Isotopic Purity and Quantification
Mass spectrometry (MS) is the cornerstone for the analysis of Loratadine-d4, providing both qualitative and quantitative data. bertin-bioreagent.com It is instrumental in verifying the isotopic enrichment of the deuterated compound and in quantifying Loratadine (B1675096) in complex samples. rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS has emerged as the preferred method for the sensitive and selective quantification of Loratadine and its metabolites in biological fluids like plasma. shimadzu.co.krnih.govnih.govingentaconnect.com The development of a robust LC-MS/MS method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.
In LC-MS/MS, the selection and optimization of ion transitions are paramount for achieving high sensitivity and specificity. This is accomplished through a process called Multiple Reaction Monitoring (MRM). researchgate.net For Loratadine, the protonated molecule [M+H]⁺ is typically observed at a mass-to-charge ratio (m/z) of 383.1. eurekaselect.com This precursor ion is then fragmented, and a specific product ion is monitored. A commonly used transition for Loratadine is m/z 383.1 → 337.1. shimadzu.co.kreurekaselect.comfrontiersin.orggraphyonline.com
Similarly, for its active metabolite, Desloratadine (B1670295) (DCL), the transition of m/z 311.1 → 259.0 is frequently monitored. eurekaselect.comfrontiersin.org When using this compound as an internal standard, its own unique MRM transition is monitored. For instance, a deuterated analog of Loratadine (LOR-d3) has been shown to use the transition m/z 388 → 342. graphyonline.com For Desthis compound (B562000), the transition m/z 315.20 → 263.20 is utilized. psu.edu The optimization of collision energy is crucial for maximizing the intensity of these product ions. nih.gov
Interactive Data Table: MRM Transitions for Loratadine and its Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Loratadine | 383.1 | 337.1 | shimadzu.co.kreurekaselect.comfrontiersin.orggraphyonline.com |
| Desloratadine (DCL) | 311.1 | 259.0 | eurekaselect.comfrontiersin.org |
| Desthis compound | 315.20 | 263.20 | psu.edu |
| 3-hydroxy desloratadine | 327.10 | 275.10 | psu.edu |
| 3-hydroxy desthis compound | 331.10 | 279.10 | psu.edu |
Effective chromatographic separation is essential to distinguish Loratadine and its metabolites from endogenous matrix components. Reversed-phase chromatography is commonly employed, utilizing C8 or C18 columns. nih.govresearchgate.netdovepress.com Gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier (such as formic acid or ammonium (B1175870) formate) is a typical strategy. nih.goveurekaselect.com
The goal is to achieve symmetric peak shapes and adequate retention times for all analytes. For instance, one method achieved a retention time of 1.37 minutes for Loratadine. graphyonline.com Another study reported retention times of 0.82 minutes for Loratadine and 1.58 minutes for Desloratadine. nih.govoup.com The nearly identical chromatographic behavior of Loratadine and this compound ensures that any variations during sample processing and analysis affect both compounds equally, which is a fundamental requirement for an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS/MS is more prevalent, GC-MS can also be utilized for the analysis of Loratadine. researchgate.net For GC-MS analysis, derivatization of the analytes may be necessary to improve their volatility and thermal stability. nih.gov One study detailed a validated GC-MS method for the simultaneous determination of eleven antihistamines, including Loratadine and Desloratadine, in breast milk after solid-phase extraction and derivatization. nih.gov this compound can serve as an internal standard in such GC-MS methods as well. bertin-bioreagent.com
Method Validation Parameters for this compound as an Internal Standard in Research
For this compound to be reliably used as an internal standard in research and clinical studies, the analytical method must undergo rigorous validation. nih.govingentaconnect.comeurekaselect.comoup.com This validation process ensures the accuracy, precision, and reliability of the obtained results. Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. nih.govnih.gov For example, a validated method for Loratadine showed linearity in the concentration range of 0.10-10.0 ng/ml with a high coefficient of determination (r² > 0.999). nih.gov Another study established a linear range of 0.008–24 ng/mL for Loratadine. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov Intra-day and inter-day precision are assessed, with coefficients of variation typically required to be below a certain threshold, often 15%. nih.govoup.com One study reported accuracy for Loratadine ranging from 105.00% to 109.50% and intra-day precision better than 10.86%. nih.gov
Sensitivity (Limit of Quantification - LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov A sensitive method for Loratadine achieved an LLOQ of 0.10 ng/ml. nih.gov Even lower LOQs, down to 10 pg/ml, have been reported. graphyonline.com
Selectivity and Specificity: The method must be able to differentiate the analyte and internal standard from other components in the sample matrix. nih.gov This is typically assessed by analyzing blank matrix samples to check for interferences.
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix should be consistent and reproducible. researchgate.net One method reported a recovery of over 80% for Loratadine. ingentaconnect.com
Matrix Effect: This assesses the influence of the sample matrix on the ionization of the analyte and internal standard. The use of a deuterated internal standard like this compound helps to compensate for matrix effects.
Interactive Data Table: Validation Parameters for Loratadine Quantification Methods
| Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linearity Range | 0.10-10.0 ng/mL | nih.gov |
| 0.008–24 ng/mL | nih.gov | |
| 0.05-15.00 ng/mL | nih.govoup.com | |
| Accuracy | 105.00% to 109.50% | nih.gov |
| Intra-day Precision (%CV) | < 10.86% | nih.gov |
| < 9% | nih.govoup.com | |
| Limit of Quantification (LOQ) | 0.10 ng/mL | nih.gov |
| 0.05 ng/mL | nih.govoup.com | |
| 10 pg/mL | graphyonline.com | |
| Recovery | > 80% | ingentaconnect.com |
Linearity and Calibration Curve Performance for Quantitative Assays
In quantitative bioanalysis, the use of this compound as an internal standard is integral to establishing a linear relationship between the analyte concentration and the detector response. The calibration curve, constructed by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations, demonstrates the performance of the assay.
Research studies validating analytical methods for loratadine and its active metabolite, desloratadine, consistently demonstrate excellent linearity when this compound is employed as the internal standard. For instance, in an LC-MS/MS method developed for the quantification of desloratadine and its metabolite, 3-hydroxy desloratadine, in human plasma, the use of desthis compound (a closely related deuterated standard) resulted in a linear range of 50.0 pg/mL to 10,000 pg/mL. psu.edu Similarly, a fully validated LC-MS/MS method for loratadine in dried blood spot (DBS) samples showed a dynamic range of 0.200 to 20.0 ng/mL, with correlation coefficients (r²) for three validation batches being equal to or better than 0.990. nih.gov
The table below summarizes representative linearity data from studies utilizing deuterated standards, including those structurally related to this compound, for the quantification of loratadine and its metabolites.
| Analyte | Internal Standard | Matrix | Concentration Range | Correlation Coefficient (r²) | Reference |
| Desloratadine | Desthis compound | Human Plasma | 50.0–10000 pg/mL | Not specified, but method was linear | psu.edu |
| 3-hydroxy desloratadine | 3-Hydroxy desthis compound | Human Plasma | 50.0–10000 pg/mL | Not specified, but method was linear | psu.edu |
| Loratadine | Deuterated Internal Standard | Human Dried Blood Spots | 0.200–20.0 ng/mL | ≥ 0.990 | nih.govnovartis.com |
| Loratadine | Not specified | N/A | 4-40 µg/mL | 0.9999 | asianpubs.org |
| Loratadine | Not specified | Model Solutions | 5.0–100.0 µg/mL | 0.9998 | nuph.edu.ua |
These findings underscore the role of this compound and similar deuterated internal standards in achieving reliable calibration curves, a prerequisite for accurate quantification in bioanalytical assays.
Precision and Accuracy Evaluation in Bioanalytical Research
The precision and accuracy of a bioanalytical method are paramount, and the inclusion of this compound as an internal standard is crucial for meeting the stringent requirements of regulatory guidelines. Precision refers to the closeness of repeated measurements, often expressed as the coefficient of variation (CV%), while accuracy reflects how close the measured value is to the true value, typically reported as percent bias.
In a study quantifying loratadine in human dried blood spot samples, the use of a deuterated internal standard led to high precision and accuracy. nih.govnovartis.com The intra-day accuracy at the lower limit of quantification (LLOQ) ranged from -11.5% to 0.0% bias, with precision between 6.4% and 8.9% CV. nih.govnovartis.com For other quality control samples, the intra-day precision ranged from 4.2% to 9.8% CV, and the inter-day precision was between 6.3% and 8.1% CV. nih.govnovartis.com The accuracy for these samples was also high, with intra-day bias from -1.7% to 10.0% and inter-day bias from 2.7% to 5.3%. nih.govnovartis.com
Similarly, a method for desloratadine and 3-hydroxy desloratadine using their respective deuterated internal standards demonstrated excellent precision and accuracy. The intra- and inter-day precision for desloratadine were < 5.71% and < 5.47%, respectively, while the accuracy ranged from -6.67% to 5.00% and -7.80% to 2.60%. psu.edu For 3-hydroxy desloratadine, the intra- and inter-day precision were < 5.10% and < 6.68%, with accuracy between -4.00% to 3.75% and -6.00% to -0.25%. psu.edu
The following table presents a summary of precision and accuracy data from studies that rely on deuterated internal standards like this compound.
| Analyte | Internal Standard | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |
| Loratadine | Deuterated IS | LLOQ (0.200 ng/mL) | 6.4 - 8.9 | - | -11.5 to 0.0 | - | nih.govnovartis.com |
| Loratadine | Deuterated IS | QC Samples (0.600, 3.00, 10.0, 15.0 ng/mL) | 4.2 - 9.8 | 6.3 - 8.1 | -1.7 to 10.0 | 2.7 to 5.3 | nih.govnovartis.com |
| Desloratadine | Desthis compound | LLOQ, QC Samples | < 5.71 | < 5.47 | -6.67 to 5.00 | -7.80 to 2.60 | psu.edu |
| 3-hydroxy desloratadine | 3-Hydroxy desthis compound | LLOQ, QC Samples | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 | psu.edu |
These data highlight the effectiveness of using this compound to ensure the precision and accuracy of bioanalytical methods, compensating for procedural variations and ensuring the integrity of the results.
Selectivity and Matrix Effect Mitigation using Deuterated Internal Standards
One of the most significant challenges in bioanalytical chemistry, particularly in LC-MS/MS, is the matrix effect, which refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, blood, urine). This can lead to either ion suppression or enhancement, compromising the accuracy and reproducibility of the method.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to mitigate matrix effects. nih.govusp.org Because this compound has nearly identical physicochemical properties and chromatographic retention time to the unlabeled loratadine, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to a more accurate and reliable quantification. nih.gov
In the development of an LC-MS/MS method for desloratadine, various potential internal standards were tested, but the deuterated internal standard was found to be superior in terms of consistency and reproducibility. psu.edu The study confirmed that there was no significant effect of the internal standards on the analyte's recovery, sensitivity, or ion suppression, and no matrix effect of the internal standards on desloratadine and its metabolite was observed. psu.edu
The ability of a SIL-IS to correct for signal interference has been demonstrated in studies of other drugs as well. For example, in an analysis of MHD, a metabolite of another drug, the use of MHD-d4 as an internal standard successfully corrected for signal interference, with the calibrated values falling within 85% to 115% of the theoretical values. nih.gov This demonstrates the principle that a deuterated internal standard co-eluting with the analyte can effectively compensate for matrix-induced signal variability.
The properties of this compound that make it an ideal internal standard for mitigating matrix effects include:
Co-elution with the analyte: Ensures that both compounds are subjected to the same matrix environment at the same time.
Similar ionization efficiency: The deuterated and non-deuterated forms of the molecule ionize in a nearly identical manner.
Distinguishable by mass spectrometry: The mass difference allows for simultaneous detection and independent quantification.
By employing this compound, analytical chemists can develop highly selective and robust methods that are free from the confounding influence of the biological matrix, thereby ensuring the reliability of pharmacokinetic and other clinical research data.
Application of Loratadine D4 in Mechanistic and Metabolic Research Models Excluding Clinical Human Trials
In Vitro Metabolic Pathway Elucidation of Loratadine (B1675096) using Deuterated Analogs
The use of deuterated analogs like loratadine-d4 is instrumental in mapping the complex biotransformation pathways of loratadine in controlled laboratory settings. These studies provide foundational knowledge on how the drug is processed by the body's metabolic machinery.
In vitro studies using human liver microsomes are essential for identifying the specific cytochrome P450 (CYP) enzymes responsible for a drug's metabolism. nih.gov For loratadine, this process is crucial as it is rapidly metabolized to its active metabolite, descarboethoxyloratadine (DCL), also known as desloratadine (B1670295). nih.govresearchgate.net
Research has demonstrated that the conversion of loratadine to DCL is primarily an oxidative process dependent on NADPH and not a simple hydrolysis. nih.gov By using specific chemical inhibitors and antibodies for various CYP isoforms, studies have pinpointed CYP3A4 and CYP2D6 as the main enzymes responsible for this transformation. nih.govdrugbank.com Further investigations have expanded this list, showing that other isoforms including CYP1A1, CYP2C19, and to a lesser extent CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5 also contribute to loratadine metabolism. nih.gov The significant role of multiple CYP enzymes, particularly the highly abundant CYP3A4, helps explain the extensive metabolism of loratadine. nih.gov
The table below summarizes the key P450 isoforms involved in the metabolism of loratadine and their observed effects in in vitro models.
| Enzyme Family | Specific Isoform(s) | Role in Loratadine Metabolism | Research Finding |
| CYP3A | CYP3A4, CYP3A5 | Major Contributor | Responsible for approximately 70% of loratadine metabolism. nih.gov Its activity is strongly inhibited by ketoconazole (B1673606) and troleandomycin. nih.govdrugbank.com |
| CYP2D | CYP2D6 | Significant Contributor | Plays a key role, especially when CYP3A4 is inhibited. nih.gov Its activity is inhibited by quinidine. nih.govdrugbank.com |
| CYP2C | CYP2C19, CYP2C8, CYP2C9 | Minor to Moderate Contributor | CYP2C19 contributes to the formation of DCL, though its overall impact appears minor compared to CYP3A4 and CYP2D6. nih.govdrugbank.com |
| CYP1A | CYP1A1, CYP1A2 | Minor Contributor | These isoforms also participate in the metabolism of loratadine. nih.gov |
| CYP2B | CYP2B6 | Minor Contributor | Shows some involvement in the biotransformation of loratadine. nih.gov |
This table is based on findings from in vitro studies using human liver microsomes and recombinant P450 enzymes. nih.govdrugbank.comnih.govdrugbank.com
This compound and its deuterated metabolite, desthis compound (B562000), are indispensable as internal standards for quantifying loratadine and its metabolites in biological samples via liquid chromatography-mass spectrometry (LC-MS). caymanchem.compsu.edu The known mass shift caused by the deuterium (B1214612) atoms allows for precise differentiation between the compound administered for the test and the internal standard used for quantification. psu.edu
The primary metabolic pathway for loratadine is its conversion to desloratadine (DCL). nih.govdrugbank.com However, further biotransformations occur. Studies have identified subsequent hydroxylation of both the parent loratadine and DCL. nih.gov In non-clinical models, such as microbial fermentation systems which can mimic mammalian metabolism, various hydroxylated metabolites have been identified, including dihydroxy desloratadine and 3-hydroxy desloratadine. ias.ac.in The use of deuterated standards like desthis compound and 3-hydroxy desthis compound ensures accurate measurement of these metabolic products during analysis. psu.educlearsynth.com
The kinetic isotope effect (KIE) describes the change in reaction rate when an atom in a reactant is replaced with one of its isotopes. wikipedia.org In drug metabolism, substituting hydrogen (¹H) with deuterium (²H) can slow down the rate of reactions where C-H bond cleavage is the rate-limiting step, due to the higher energy required to break a C-D bond compared to a C-H bond. juniperpublishers.comwikipedia.orgnih.gov
This effect is a critical consideration for deuterated compounds like this compound. While deuteration can sometimes be used to intentionally slow metabolism and improve a drug's pharmacokinetic profile, for a compound like this compound, which is primarily used as an internal standard, it is crucial that its metabolic rate does not significantly differ from the non-deuterated parent drug. juniperpublishers.comnih.gov The strategic placement of deuterium atoms on metabolically stable positions of the molecule is intended to minimize any kinetic isotope effect, ensuring that this compound behaves almost identically to loratadine during metabolic processes. This preserves its validity as a tracer for pharmacokinetic studies. medchemexpress.com The presence of a significant KIE would mean that this compound is metabolized at a different rate, making it an unreliable standard for quantifying the parent drug. nih.gov
Theoretical and Pre-clinical Pharmacokinetic Modeling Applications with this compound
This compound is a cornerstone in pre-clinical pharmacokinetic (PK) research, which models how a drug is absorbed, distributed, and eliminated in a biological system.
Physiologically based pharmacokinetic (PBPK) modeling is a computational method that simulates the ADME (absorption, distribution, metabolism, and excretion) properties of a drug. allucent.comnih.gov These models incorporate physicochemical data of the drug with physiological data from pre-clinical species (like rats) to predict the drug's behavior. allucent.comnih.gov
In the development and validation of these models for loratadine, accurate quantification of the drug and its metabolites in plasma and tissue samples from animal studies is paramount. researchgate.netrsc.org this compound and its metabolite analogs are used as internal standards in LC-MS/MS assays to generate the precise concentration-time data needed to build and validate these PBPK models. researchgate.netrsc.orgfda.gov For example, a two-compartmental model has been successfully used to describe the pharmacokinetics of donepezil (B133215) in rats, using loratadine as an internal standard for the analysis. rsc.org PBPK models for loratadine have been developed and validated using adult data before being scaled and extrapolated to predict pharmacokinetics in more complex populations. nih.govresearchgate.net These validated models can then simulate drug concentrations and assess how factors like altered physiology might impact the drug's efficacy and disposition. researchgate.netresearchgate.net
For a deuterated compound to be a reliable internal standard, the deuterium atoms must remain firmly attached to the molecule throughout all experimental procedures. This is known as isotopic stability. This compound is designed with deuterium atoms placed at positions that are not typically susceptible to metabolic cleavage or chemical exchange. caymanchem.com
Validation studies for bioanalytical methods routinely assess the stability of both the analyte and the internal standard in biological matrices like plasma. psu.eduresearchgate.net These tests include freeze-thaw cycles and bench-top stability assays at room temperature. researchgate.net For desloratadine and its deuterated internal standard, studies have confirmed their stability in human plasma after multiple freeze-thaw cycles and for extended periods at room temperature, showing no significant degradation or isotopic exchange. researchgate.net This high degree of stability ensures that the quantification of the parent drug is accurate and reproducible, which is essential for reliable pharmacokinetic and metabolic research. nih.gov
Investigation of Biochemical Interactions using Deuterated Probes
The use of deuterated compounds like this compound offers a sophisticated approach to studying drug-receptor interactions and cellular responses. The substitution of hydrogen with deuterium can subtly alter the molecule's vibrational frequencies, which can be leveraged in detailed kinetic studies to better understand binding affinities and the conformational changes that occur upon receptor binding. scbt.com
Loratadine functions as a selective inverse agonist of the peripheral histamine (B1213489) H1 receptor. caymanchem.com This means that it binds to the H1 receptor and stabilizes it in its inactive conformation, thereby preventing or reducing the severity of histamine-mediated symptoms. nih.gov In research settings, this compound is instrumental in studies aimed at characterizing these interactions. scbt.com
While specific binding affinity data for this compound is not detailed in the provided search results, the parent compound, Loratadine, has a known binding affinity (Ki) of 35 nM for the histamine H1 receptor. caymanchem.com It also exhibits a high IC50 value of >32 μM, indicating its selectivity for this receptor. medchemexpress.com Receptor binding assays, often employing radiolabeled ligands, are used to determine these values. In such experiments, this compound can be used as a competitor to help elucidate the binding kinetics and specificity of other compounds for the H1 receptor. The deuteration allows for precise tracking and quantification, which is crucial for understanding the molecular dynamics of receptor-ligand interactions. scbt.com
Table 1: Reported Receptor Binding and Inhibition Data for Loratadine
| Parameter | Value | Receptor/Target |
| Ki | 35 nM | Histamine H1 Receptor |
| IC50 | >32 μM | Histamine H1 Receptor |
This data pertains to the non-deuterated parent compound, Loratadine.
Loratadine has been shown to inhibit the release of inflammatory mediators from mast cells and basophils. researchgate.net These studies are critical for understanding its anti-allergic and anti-inflammatory properties beyond simple histamine receptor blockade. In these cellular assays, this compound can be used to investigate the dose-dependent effects on the release of various mediators.
Research has demonstrated that Loratadine can inhibit the release of histamine and leukotriene C4 from rodent mast cells. caymanchem.combertin-bioreagent.com Furthermore, studies on human basophils and mast cells have shown that both Loratadine and its active metabolite, desloratadine, can inhibit the immunological release of preformed mediators like histamine and tryptase, as well as newly synthesized mediators such as leukotriene C4 and prostaglandin (B15479496) D2. researchgate.net The mechanism for this inhibition may involve the modulation of intracellular calcium levels.
Table 2: Inhibitory Effects of Loratadine on Mediator Release
| Cell Type | Mediator | Inhibition Concentration |
| Rodent Mast Cells | Histamine | IC50 = 11 µM |
| Rodent Mast Cells | Leukotriene C4 | IC50 = 8 µM |
| Human Basophils | Histamine, Leukotriene C4 | Concentration-dependent inhibition (5-40%) with 3 x 10⁻⁶ - 10⁻⁴M Loratadine |
| Human Lung Mast Cells (HLMC) | Histamine, Leukotriene C4, Prostaglandin D2 | Inhibition (10-40%) with 3 x 10⁻⁶ - 10⁻⁴M Loratadine |
| Human Skin Mast Cells (HSMC) | Histamine, Tryptase, Leukotriene C4, Prostaglandin D2 | Concentration-dependent inhibition (10-40%) with 3 x 10⁻⁶ - 10⁻⁴M Loratadine |
This data pertains to the non-deuterated parent compound, Loratadine.
Recent research has explored the potential antiviral activities of Loratadine. medchemexpress.com Theoretical and in-silico studies are employed to understand how it might modulate cellular pathways to exert an antiviral effect. For instance, Loratadine has been identified as having activity against the dengue virus (DENV). medchemexpress.commedchemexpress.com
Theoretical studies may involve molecular dynamics simulations to model the interaction of Loratadine with viral or host proteins. medchemexpress.com Such studies can help identify potential targets and mechanisms of action. One area of investigation is the modulation of host-cell pathways that viruses exploit for their replication. nih.gov For example, some studies suggest that Loratadine may influence pathways like the NF-κB pathway by acting on proteins such as Syk and Src. While direct studies using this compound in this context are not extensively documented in the search results, its use as a stable isotope-labeled compound makes it a suitable tool for tracing the metabolic fate and pathway modulation of Loratadine in virally infected cell models.
Role of Loratadine D4 in Bioanalytical Method Development and Quality Control
Enhancement of Quantitative Accuracy via Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a powerful technique for quantification in mass spectrometry, and the use of Loratadine-d4 as an internal standard is a prime example of its application. caymanchem.comresearchgate.net This method is considered the gold standard for quantitative analysis, especially in complex biological matrices, because it provides high levels of accuracy and precision. chromatographyonline.com this compound is added at a known concentration to samples before any processing or extraction steps. Since it is structurally and chemically almost identical to the non-labeled Loratadine (B1675096) (the analyte), it behaves similarly throughout the entire analytical procedure, including extraction, derivatization, and chromatography. researchgate.net Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the stable isotope-labeled standard, which significantly improves quantitative accuracy. nih.gov
A significant challenge in bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect". researchgate.net This phenomenon occurs when co-eluting endogenous components from the sample matrix (e.g., plasma, urine, wastewater) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. researchgate.netscielo.org.mx This interference can compromise the accuracy, reproducibility, and sensitivity of the analytical method. chromatographyonline.comresearchgate.net
This compound is instrumental in correcting for these matrix effects. researchgate.net Because it co-elutes with the unlabeled Loratadine and has nearly identical physicochemical properties, it is affected by matrix interferences in the same way. researchgate.netchromatographyonline.com Any signal suppression or enhancement experienced by the analyte will also be experienced by the internal standard. By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, ensuring that the final calculated concentration is accurate and reliable, even in complex samples like hospital wastewater. scielo.org.mxscielo.org.mx
Table 1: Impact of Stable Isotope-Labeled Internal Standard (SIL-IS) on Mitigating Matrix Effects
This table illustrates the principle of how a SIL-IS like this compound can correct for signal interference. The data is hypothetical but based on established principles of SIDA.
| Sample Condition | Analyte (Loratadine) Signal | SIL-IS (this compound) Signal | Analyte/IS Ratio | Quantitative Accuracy |
|---|---|---|---|---|
| Clean Standard | 100,000 | 100,000 | 1.00 | Reference |
| Plasma Sample (No IS) | 70,000 | N/A | N/A | Inaccurate (30% Suppression) |
| Plasma Sample (with SIL-IS) | 70,000 | 70,000 | 1.00 | Accurate (Suppression Corrected) |
The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, while reproducibility is the ability to achieve the same results in different laboratories or on different occasions. The use of this compound as an internal standard significantly enhances both. chromatographyonline.comuvic.ca It compensates for variations that can occur during sample preparation, such as inconsistent extraction recovery or pipetting errors. It also corrects for fluctuations in the performance of the LC-MS system, including variations in injection volume and instrument response. researchgate.net By accounting for these potential sources of error, this compound ensures that the analytical assay is more rugged, reliable, and produces consistent results over time and across different analytical runs, which is critical for routine analysis in quality control and clinical settings. researchgate.netnih.gov
Application in Research-Grade Bioequivalence and Biosimilarity Studies (Focus on Analytical Methodology)
Bioequivalence (BE) studies are critical for the approval of generic drugs. geneesmiddeleninformatiebank.nl These studies compare the pharmacokinetic profiles of a generic product to a reference product to ensure they are absorbed at the same rate and to the same extent. fda.gov Accurate and validated bioanalytical methods are the cornerstone of these studies. researchgate.net
This compound plays a crucial role in the analytical methods used for BE studies of Loratadine tablets. fda.gov The concentration of Loratadine and its active metabolite, descarboethoxyloratadine, in plasma samples must be determined with high precision and accuracy. cbg-meb.nlnih.gov LC-MS/MS methods validated using this compound as an internal standard provide the necessary sensitivity and selectivity to quantify the low concentrations of the drug in plasma. researchgate.netnih.gov The use of a stable isotope-labeled internal standard is often required by regulatory bodies like the FDA and EMA for BE study sample analysis because it ensures the reliability of the pharmacokinetic data. geneesmiddeleninformatiebank.nlfda.gov The method helps demonstrate that any differences in pharmacokinetic parameters, such as Cmax (maximum concentration) and AUC (area under the curve), are due to the drug formulations and not analytical variability. fda.gov
Table 2: Typical Pharmacokinetic Parameters from a Loratadine Bioequivalence Study
This table presents example data from a bioequivalence study where an LC-MS/MS method employing a stable isotope-labeled internal standard would be used for quantification. Data is illustrative and based on public assessment reports.
| Parameter | Test Product (Generic) | Reference Product | 90% Confidence Interval | Bioequivalent? |
|---|---|---|---|---|
| AUC₀-t (ng·h/mL) | 20.3 ± 24.9 | 19.2 ± 24.4 | 99.9% - 118.7% | Yes |
| Cmax (ng/mL) | 7.82 ± 8.10 | 8.61 ± 11.25 | 88.8% - 110.2% | Yes |
Data adapted from publicly available study results. fda.govresearchgate.net The 90% confidence interval for the ratio of the geometric means must fall within the 80-125% range for a product to be considered bioequivalent. geneesmiddeleninformatiebank.nlfda.gov
Establishment as a Certified Reference Material and for Analytical Traceability
For analytical results to be reliable and comparable across different laboratories and over time, they must be traceable to a recognized standard. hubspotusercontent40.netenergy.gov this compound is available as a Certified Reference Material (CRM). fishersci.comsigmaaldrich.com A CRM is a highly pure and well-characterized substance produced under stringent quality systems, such as ISO 17034 and ISO/IEC 17025. hubspotusercontent40.netsigmaaldrich.com
As a CRM, this compound serves as a benchmark for establishing analytical traceability. hubspotusercontent40.netfishersci.com Laboratories can use it to calibrate their instruments, validate their analytical methods, and prepare "in-house" working reference samples. fishersci.com The certified value of the CRM has a stated uncertainty, and its production follows a metrologically valid procedure, ensuring its traceability to national or international standards, such as those from NIST or BAM. fishersci.com This unbroken chain of comparisons ensures that a laboratory's measurement of Loratadine is accurate and defensible, which is a fundamental requirement for quality control in pharmaceutical analysis and for accredited laboratories. hubspotusercontent40.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| Loratadine | The primary drug analyte being measured. |
| This compound | The deuterium-labeled internal standard. lgcstandards.com |
| Descarboethoxyloratadine | The active metabolite of Loratadine, also measured in pharmacokinetic studies. cbg-meb.nl |
| Acetaminophen-d4 | Mentioned as another example of a stable isotope-labeled internal standard. scielo.org.mx |
| Carbamazepine-d2 | Mentioned as another example of a stable isotope-labeled internal standard. scielo.org.mx |
| Levocetirizine-d4 | Mentioned as another example of a stable isotope-labeled internal standard. scielo.org.mx |
| Sulfamethoxazole-d4 | Mentioned as another example of a stable isotope-labeled internal standard. scielo.org.mx |
| Paracetamol D4 | Mentioned as a deuterated internal standard in a multi-component analysis method. researchgate.net |
Environmental Fate and Degradation Studies of Loratadine and Deuterated Analogs
Biodegradation Mechanisms in Aquatic Environments
Biodegradation is a key process that determines the persistence of pharmaceutical compounds in the environment, mediated by microorganisms in wastewater treatment plants, surface water, and sediments. nih.gov
Loratadine (B1675096) is considered to be "potentially persistent" in aquatic environments. janusinfo.se Studies conducted under the OECD 308 guideline (aerobic and anaerobic transformation in aquatic sediment systems) determined a biotic degradation half-life for loratadine ranging from 217 to 301 days. janusinfo.se This slow rate of degradation suggests that the compound can persist long enough to be transported in aquatic systems. Loratadine has been detected in purified wastewater at concentrations up to 3.7 ng/L and in sludge up to 0.014 mg/kg dry mass. janusinfo.se
For Loratadine-d4, the influence of deuterium (B1214612) substitution on biodegradation is again dependent on the specific enzymatic reactions involved. Many microbial degradation pathways are initiated by oxidation reactions catalyzed by enzymes like monooxygenases and dioxygenases. acs.org If the initial and rate-limiting step of biodegradation involves the enzymatic cleavage of a C-D bond on the ethyl group, the rate of biodegradation for this compound would likely be slower than for loratadine due to the primary kinetic isotope effect. portico.orgacs.org This could lead to a longer environmental half-life for the deuterated analog compared to the parent compound. If, however, the primary metabolic attack occurs elsewhere on the molecule (e.g., hydrolysis of the ester or modification of the aromatic rings), the impact of deuteration at the ethyl position would be minimal. nih.govresearchgate.net
| Parameter | Value | Finding | Reference |
|---|---|---|---|
| Biotic Degradation Half-life | 217 - 301 days | Potentially persistent | janusinfo.se |
| Log POW (pH 7) | 2.33 | Low potential for bioaccumulation | janusinfo.se |
| Detection in Wastewater | Up to 3.7 ng/L | Present in treated effluent | janusinfo.se |
| Detection in Sludge | Up to 0.014 mg/kg (dry mass) | Adsorbs to sewage sludge | janusinfo.se |
Identification and Characterization of Deuterated Degradation Products
The degradation of loratadine leads to the formation of several transformation products. The most well-known metabolite and environmental degradate is desloratadine (B1670295), which is formed through the hydrolysis of the ethyl carbamate (B1207046) group. nih.govresearchgate.netresearchgate.net Other degradation pathways can produce various oxidized or hydrolyzed derivatives. nih.gov
For this compound, the degradation pathways are expected to mirror those of loratadine, leading to the formation of deuterated analogs of the known degradation products. While specific studies identifying and characterizing the deuterated degradation products of this compound from environmental samples are scarce, their structures can be predicted based on the degradation of the parent compound.
Predicted Deuterated Degradation Products:
Desloratadine: The hydrolysis of the ethyl carbamate group in this compound would not involve the cleavage of a C-D bond. This process would result in the formation of non-deuterated desloratadine, along with deuterated ethanol (B145695) (C₂D₄H-OH) and carbon dioxide. Therefore, desloratadine itself would not be deuterated.
Oxidative Products: If oxidation occurs on the deuterated ethyl group, it could lead to a variety of deuterated intermediates. For example, hydroxylation at a deuterated carbon position would yield a deuterated alcohol functional group. The nine chloride oxidation products identified for loratadine would likely have deuterated counterparts if the reactions occurred on or retained the deuterated ethyl group. nih.gov
Hydrolytic Products: Alkaline hydrolysis of loratadine produces its corresponding carboxylic acid derivative. nih.govresearchgate.net The hydrolysis of this compound would similarly be expected to produce the same carboxylic acid derivative, as the reaction center is the ester linkage, not the deuterated carbons.
Computational Chemistry and Modeling of Loratadine D4
Quantum Mechanical Calculations for Isotopic Effects on Reaction Kinetics
Quantum mechanical calculations are crucial in understanding the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. faccts.de This effect is primarily due to the mass difference between isotopes, which alters the zero-point vibrational energies of the molecule. faccts.de In the case of Loratadine-d4, the replacement of four hydrogen atoms with deuterium (B1214612), a heavier isotope, can significantly impact its metabolic fate.
The C-H bond cleavage is often a rate-determining step in the metabolism of many drugs. Replacing hydrogen with deuterium to form a C-D bond increases the activation energy for bond cleavage. researchgate.net This is because the greater mass of deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond, thus requiring more energy to break. faccts.de Quantum mechanical calculations can predict the magnitude of this KIE. faccts.de The ratio of the reaction rates (kH/kD) can be calculated from the free energy barriers of the reactions involving the light and heavy isotopes. faccts.de
Studies have shown that such calculations can be in excellent agreement with experimental results. faccts.de For instance, in a study on H-atom abstraction from methane, the calculated kH/kD ratio was 7.17, which closely matched the experimental value of 6.75 ± 0.83. faccts.de These computational methods allow for the investigation of reaction mechanisms where bond breaking or forming occurs at an isotopically substituted atom. faccts.de
For Loratadine (B1675096), which contains a pyridine (B92270) ring susceptible to enzymatic oxidation, selective deuteration at the ortho-position of the pyridine can be a strategic approach to enhance its metabolic stability. researchgate.net Computational studies can help predict the most favorable positions for deuteration to maximize this effect. d-nb.info
Table 1: Theoretical vs. Experimental Kinetic Isotope Effect (KIE) for H-atom Abstraction
| Parameter | Value |
| Calculated kH/kD ratio | 7.17 faccts.de |
| Experimental kH/kD ratio | 6.75 ± 0.83 faccts.de |
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational flexibility and dynamics of molecules like this compound and their interactions with biological targets. researchgate.net These simulations can model the movement of atoms over time, providing insights into the molecule's three-dimensional structure and how it changes in different environments. undip.ac.id
For a flexible molecule like loratadine, which has been found to have as many as 129 possible conformations, understanding its conformational landscape is key to understanding its activity. researchgate.net MD simulations can help identify the most stable, low-energy conformations. researchgate.net The stability of these conformations can be assessed by calculating parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which measure how much the molecule deviates from its initial structure and how much individual atoms fluctuate around their average positions, respectively. researchgate.net
Furthermore, MD simulations are instrumental in studying the binding of this compound to its target, the human histamine (B1213489) H1 receptor. nih.gov By simulating the drug-receptor complex, researchers can analyze the interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. undip.ac.id Docking studies, often used in conjunction with MD simulations, have been performed for loratadine with the H1 receptor to understand its binding orientation. nih.gov The insights gained from these simulations can explain the differential activity observed between enantiomers of loratadine analogs. nih.gov
Table 2: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures, indicating the stability of the complex. researchgate.net |
| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different parts of a molecule during the simulation. researchgate.net |
| Radius of Gyration (Rg) | Measures the compactness of a structure. undip.ac.id |
| Binding Free Energy (ΔG) | Represents the strength of the interaction between the ligand and its target protein. undip.ac.id |
Prediction of Metabolic Soft Spots and the Impact of Deuteration on Molecular Stability
Identifying "metabolic soft spots"—the positions on a molecule most susceptible to metabolism—is a critical step in drug design and development. nih.gov Computational tools can predict these soft spots, guiding the chemical modification of a drug candidate to improve its metabolic stability. nih.govresearchgate.net
For loratadine, the primary route of metabolism involves the cleavage of the ethyl carboxylate group to form desloratadine (B1670295), which is then further metabolized. researchgate.net Computational studies using density functional theory (DFT) have indicated that the piperidine (B6355638) and cycloheptane (B1346806) rings are also likely sites of oxidation. researchgate.net
Deuteration of these metabolic soft spots in this compound can significantly enhance its molecular stability by slowing down the rate of metabolic reactions at these sites. This is a direct consequence of the kinetic isotope effect, where the stronger C-D bond is more resistant to cleavage by metabolic enzymes compared to the C-H bond. researchgate.net The strategic placement of deuterium atoms can therefore reduce the rate of metabolism, potentially leading to a longer duration of action and an improved pharmacokinetic profile.
In silico prediction tools, such as MetaSite, can rank potential sites of metabolism. nih.gov While the top-ranked prediction is often correct, experimental validation using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is crucial for confirmation. nih.gov This combined computational and experimental approach has been shown to increase the likelihood of correctly identifying the primary metabolic soft spot from about 50% to over 80%. nih.gov
Table 3: Common Metabolic Transformations of Loratadine
| Metabolic Reaction | Resulting Metabolite |
| Decarboethoxylation | Desloratadine (DL) researchgate.net |
| Hydroxylation | Hydroxylated derivatives of DL researchgate.net |
| N-oxidation | Pyridine-N-oxide derivatives researchgate.net |
| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites researchgate.net |
Future Research Perspectives on Loratadine D4 and Deuterated Analogs
Exploration of Novel Deuteration Strategies and Positions for Enhanced Research Utility
The strategic placement of deuterium (B1214612) atoms within a molecule can significantly influence its properties and, consequently, its utility in research. nih.govresearchgate.net Future research will likely focus on developing innovative and more efficient methods for deuterium labeling. researchgate.net
Key Research Areas:
Site-Selective Deuteration: Current synthesis of loratadine-d4 typically involves deuteration at the piperidine (B6355638) ring. synzeal.com Exploring deuteration at other metabolically vulnerable sites, or "soft spots," could yield new analogs with altered metabolic profiles. nih.gov This could lead to the development of standards for newly identified metabolites of loratadine (B1675096).
Catalytic Deuteration Methods: The development of novel catalytic systems, including the use of earth-abundant metals and electrocatalysis, offers promise for more efficient, cost-effective, and environmentally friendly deuteration processes. researchgate.netresearchgate.netwiseguyreports.com These methods could facilitate the large-scale production of this compound and other deuterated compounds for research purposes.
Late-Stage Deuteration: Advancements in late-stage functionalization would allow for the introduction of deuterium into complex molecules like loratadine at a later point in the synthetic sequence. researchgate.net This would provide more flexibility and efficiency in creating a diverse library of deuterated loratadine analogs for various research applications.
A comparative look at different deuteration strategies reveals the ongoing evolution in this field:
| Deuteration Strategy | Description | Potential Advantages for Loratadine Analogs |
| Hydrogen Isotope Exchange (HIE) | Involves the direct replacement of hydrogen atoms with deuterium. researchgate.net | Can be used to introduce deuterium at various positions, potentially creating a range of standards. |
| Reductive Deuteration | Utilizes reducing agents to introduce deuterium, often by saturating double bonds or replacing functional groups. researchgate.net | Could be applied to precursors of loratadine to create specific deuterated patterns. |
| Dehalogenative Deuteration | Replaces a halogen atom with a deuterium atom. researchgate.net | Offers a precise method for introducing deuterium at a specific, pre-functionalized site. |
Development of Advanced Analytical Platforms for Multi-Analyte Quantification
The need to simultaneously measure multiple substances in complex biological samples is a growing trend in clinical and forensic toxicology. nih.govresearchgate.net this compound is already used in such multi-analyte methods, but future research will aim to enhance the capabilities of these platforms. fda.gov
Future Directions:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Continued development of UHPLC-MS/MS methods will focus on increasing sensitivity and reducing sample volume, allowing for the detection of even lower concentrations of loratadine and its metabolites. nih.govresearchgate.net This is particularly important in forensic contexts where sample amounts may be limited.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide greater specificity and the ability to identify unknown metabolites of loratadine by accurately determining their mass. This can be coupled with deuterated standards for confident identification and quantification.
Novel Sample Preparation Techniques: The development of more efficient and automated sample preparation methods, such as advanced solid-phase extraction (SPE) sorbents, will be crucial for handling large numbers of samples and improving the accuracy of quantification. mdpi.com
The table below highlights the evolution of analytical techniques for antihistamine determination:
| Analytical Technique | Key Features | Relevance to this compound |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | A common separation technique with spectrophotometric detection. acs.org | Less sensitive and specific compared to mass spectrometry; this compound is not utilized. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Involves gas-phase separation coupled with mass detection. caymanchem.com | This compound can be used as an internal standard. caymanchem.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective method for quantifying compounds in complex mixtures. fda.govnih.govmdpi.com | The primary application for this compound as an internal standard. caymanchem.comfda.gov |
| Capillary Electrophoresis (CE) | Offers high separation efficiency. mdpi.com | Can be coupled with MS for the analysis of loratadine and its metabolites. |
Theoretical Investigations into Pharmacodynamic Alterations Induced by Deuteration
While this compound is primarily used as a stable, non-pharmacologically active internal standard, the act of deuteration can, in some cases, alter the pharmacodynamic properties of a molecule. bioscientia.deplos.org Theoretical and computational studies can provide valuable insights into these potential changes.
Research Focus:
Deuterium Kinetic Isotope Effect (DKIE): The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. nih.gov Theoretical models can predict the magnitude of the DKIE for different metabolic pathways of loratadine.
Receptor Binding Affinity: Computational modeling can be used to investigate whether deuteration at specific positions in the loratadine molecule could alter its binding affinity to the histamine (B1213489) H1 receptor or other off-target receptors. plos.orgmdpi.com Studies on other histamine receptor ligands have shown that deuteration can indeed change binding affinities. plos.org
Metabolic Switching: Deuteration at one metabolic site can sometimes redirect metabolism to other parts of the molecule, a phenomenon known as metabolic switching. bioscientia.de In silico models can help predict the likelihood and consequences of such shifts in loratadine metabolism.
Integration of Deuterated Compounds in Systems Biology and Metabolomics Research
Stable isotope-labeled compounds are indispensable tools in systems biology and metabolomics, allowing researchers to trace the fate of molecules in biological systems. symeres.comsilantes.commdpi.com
Future Applications:
Metabolic Flux Analysis: By introducing a deuterated version of a loratadine precursor into a biological system, researchers could track its conversion to loratadine and its subsequent metabolism. This would provide a dynamic view of the metabolic pathways involved.
Untargeted Metabolomics: In untargeted metabolomics studies, where the goal is to measure as many metabolites as possible, deuterated standards like this compound are crucial for quality control and to aid in the identification of unknown compounds. nih.govnih.gov
Personalized Medicine: Understanding how an individual metabolizes loratadine can help in tailoring treatments. simsonpharma.com Deuterated compounds can be used in micro-dosing studies to probe an individual's metabolic phenotype without administering a full therapeutic dose.
The use of stable isotopes in metabolomics is a rapidly growing field with significant potential:
| Application Area | How Deuterated Compounds are Used | Potential Insights for Loratadine Research |
| Metabolite Identification | The known mass shift of the deuterated standard helps to confidently identify the corresponding unlabeled metabolite in a complex sample. mdpi.com | Confirmation of loratadine and its known metabolites in biological samples. |
| Quantitative Analysis | The deuterated standard is added at a known concentration to act as an internal reference for accurate quantification of the unlabeled analyte. symeres.com | Precise measurement of loratadine levels in pharmacokinetic studies. |
| Pathway Tracing | A labeled precursor is introduced, and the appearance of the label in downstream metabolites is monitored over time. silantes.comnih.gov | Elucidation of the complete metabolic fate of loratadine in various biological systems. |
Q & A
Q. Table 1: Example Validation Parameters
| Parameter | Requirement | Example Outcome (this compound) |
|---|---|---|
| Selectivity | No interference | Baseline resolution achieved |
| Linearity Range | 1–100 ng/mL | R² = 0.998 |
| Extraction Recovery | ≥80% | 92% ± 5% (n=6) |
Advanced: How can deuterium isotope effects complicate the chromatographic separation of this compound from its protonated form?
Answer:
Deuterium substitution alters retention times due to differences in hydrophobicity (deuterium is slightly more lipophilic). To mitigate:
- Column Chemistry : Use C18 columns with 100–150 Å pore size to resolve isotopic pairs. Adjust mobile phase pH (e.g., 3.5 with formic acid) to sharpen peaks .
- Gradient Optimization : Extend the acetonitrile gradient by 2–5% per minute to enhance separation .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to distinguish m/z differences (e.g., Δm/z = 4.025 for [M+H]+ vs. [M+D4+H]+) .
Pitfalls : Overlapping peaks may occur if the column is aged or if buffer concentration is inconsistent. Replicate runs (n=3) are advised to confirm reproducibility .
Basic: What protocols ensure the stability of this compound in biological matrices during long-term storage?
Answer:
Stability studies should evaluate:
- Freeze-Thaw Cycles : Test ≥3 cycles at -80°C. Degradation >15% necessitates additives (e.g., 1% BHT) .
- Long-Term Stability : Store aliquots at -80°C and assess monthly for 6 months. Use LC-MS/MS to quantify degradation products (e.g., descarboethoxy-loratadine) .
- Matrix Compatibility : Avoid hemolyzed blood or lipemic plasma, which accelerate decomposition .
Advanced: How can researchers resolve discrepancies in this compound quantification caused by ion suppression in complex matrices?
Answer:
Ion suppression arises from co-eluting matrix components. Solutions include:
- Sample Cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) reduces phospholipid interference .
- Post-Column Infusion : Infuse this compound post-column during method development to identify suppression zones .
- Alternative Ionization : Switch from ESI to APCI if suppression exceeds 30% .
Q. Table 2: Comparison of Ionization Techniques
| Technique | Ion Suppression Reduction | Suitability for this compound |
|---|---|---|
| ESI | Moderate | High polarity |
| APCI | High | Non-polar metabolites |
Basic: What statistical approaches are recommended for analyzing inter-laboratory variability in this compound assays?
Answer:
- Bland-Altman Analysis : Plot mean differences between laboratories to identify systematic bias .
- ANOVA : Assess intra-/inter-day precision (CV < 15%) across ≥3 independent runs .
- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points .
Advanced: What strategies optimize the synthesis of this compound to minimize residual protonated impurities?
Answer:
- Deuterium Exchange : Use D2O and acidic catalysts (e.g., DCl) under reflux (≥72 hours) to maximize deuteration at the carbamate group .
- Purification : Employ preparative HPLC with a deuterated mobile phase (e.g., D3-acetonitrile) to remove non-deuterated byproducts .
- QC via NMR : Confirm deuteration ≥98% using ²H-NMR and monitor residual solvents (e.g., THF-d8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
